molecular formula C19H24N4O3S B2376448 N-(4-(N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)acetamide CAS No. 1235256-58-2

N-(4-(N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)acetamide

Cat. No.: B2376448
CAS No.: 1235256-58-2
M. Wt: 388.49
InChI Key: ICZSUKGRAYVRPG-UHFFFAOYSA-N
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Description

N-(4-(N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)acetamide is a complex organic compound that features a combination of pyridine, piperidine, and sulfonamide groups

Scientific Research Applications

N-(4-(N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

Target of Action

The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play a significant role in the modulation of growth factor signals, which regulate cell proliferation and differentiation.

Mode of Action

The compound interacts with its target, the tyrosine kinases, by binding to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This interaction inhibits the activity of tyrosine kinases, thereby disrupting the signaling pathways that they modulate.

Pharmacokinetics

It’s worth noting that the compound’s structure, particularly its polytopic nature and the presence of amide, amine, and pyrimidine groups, may influence its pharmacokinetic properties .

Result of Action

The result of the compound’s action is the inhibition of cell growth and proliferation. By inhibiting tyrosine kinases, the compound disrupts growth factor signaling pathways, leading to reduced cell proliferation and growth. This makes it a potential therapeutic agent for conditions characterized by overactive cell proliferation, such as leukemia .

Future Directions

Future research on this compound could involve further elucidation of its physical and chemical properties, determination of its biological activity, and optimization of its structure for potential therapeutic use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)acetamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Piperidine Intermediate: The initial step involves the synthesis of the piperidine intermediate by reacting pyridine with piperidine under controlled conditions.

    Sulfonamide Formation: The piperidine intermediate is then reacted with a sulfonyl chloride to form the sulfonamide linkage.

    Acetylation: Finally, the sulfonamide intermediate is acetylated using acetic anhydride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and acetyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or acetyl derivatives.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)benzamide
  • N-(4-(N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)propionamide

Uniqueness

N-(4-(N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[4-[(1-pyridin-2-ylpiperidin-4-yl)methylsulfamoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c1-15(24)22-17-5-7-18(8-6-17)27(25,26)21-14-16-9-12-23(13-10-16)19-4-2-3-11-20-19/h2-8,11,16,21H,9-10,12-14H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZSUKGRAYVRPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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